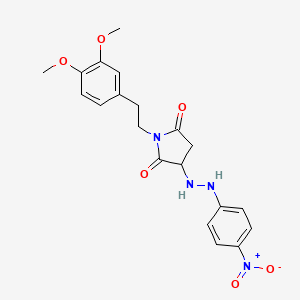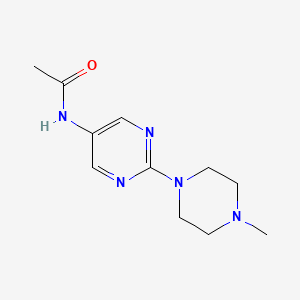
N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide” is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
A series of 2-(4-methylpiperazin-1-yl)-N-(4,6-diarylpyrimidin-2-yl)acetamides have been synthesized and tested for their in vitro antimicrobial and antimycobacterial properties . The synthesis of these compounds involves reactions of 1-methylpiperazine .Molecular Structure Analysis
The molecular structure of “N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide” includes a pyrimidine ring, which is a basic nucleus in DNA and RNA, and has been found associated with diverse biological activities . It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The synthesized compounds have shown excellent antibacterial activity by inhibiting the growth of various organisms at a minimum inhibitory concentration of 6.25 μg/mL . They also exhibited excellent antifungal activity by inhibiting the growth of certain microorganisms .Mécanisme D'action
Target of Action
The compound N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide appears to have multiple targets of action. It has been found to inhibit the activity of tyrosine kinases , which play a crucial role in cell signaling pathways and are often implicated in cancer and other diseases . Additionally, it has been shown to act as an acetylcholinesterase inhibitor , which can be used in the treatment of Alzheimer’s disease .
Mode of Action
The compound interacts with its targets through various mechanisms. As a tyrosine kinase inhibitor, it binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . As an acetylcholinesterase inhibitor, it prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects multiple biochemical pathways, particularly those involved in cell growth and proliferation . By inhibiting acetylcholinesterase, the compound increases the concentration of acetylcholine in the brain, which can enhance cognitive function .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier, which is crucial for their effects on the central nervous system .
Result of Action
The inhibition of tyrosine kinases can lead to the suppression of cancer cell growth . The increase in acetylcholine levels due to acetylcholinesterase inhibition can result in improved cognitive function, potentially alleviating symptoms of Alzheimer’s disease .
Propriétés
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-9(17)14-10-7-12-11(13-8-10)16-5-3-15(2)4-6-16/h7-8H,3-6H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZPZBPWHBHZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

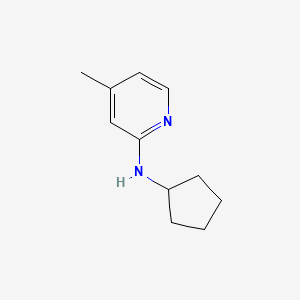
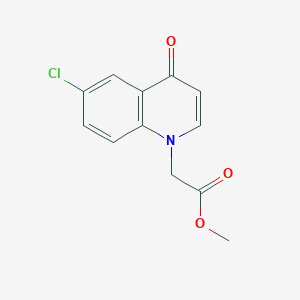

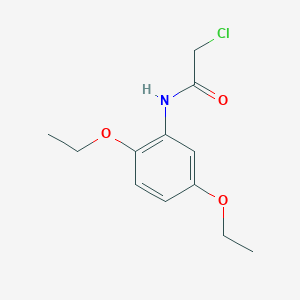
![4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881210.png)
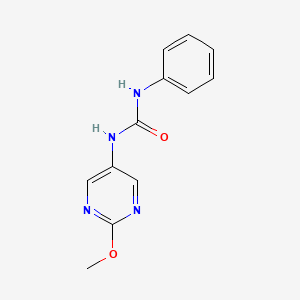
![2-chloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2881212.png)
![6-ethyl-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2881213.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2881214.png)
![3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)
![8-(3-Chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2881217.png)
![6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2881218.png)
